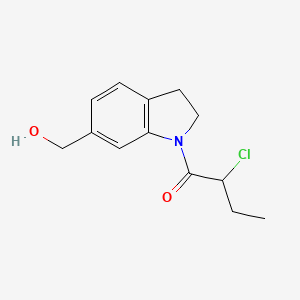

2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-2-11(14)13(17)15-6-5-10-4-3-9(8-16)7-12(10)15/h3-4,7,11,16H,2,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNYAXUTBMINHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCC2=C1C=C(C=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind with high affinity to multiple receptors, which can modulate signal transduction pathways. The interaction with enzymes such as kinases and phosphatases can lead to alterations in phosphorylation states of target proteins, thereby affecting cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can alter the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. This binding can result in changes in the conformation of these biomolecules, affecting their activity. For instance, the compound can inhibit the activity of certain kinases, leading to a decrease in phosphorylation of target proteins and subsequent changes in cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. The compound can affect metabolic flux and alter the levels of metabolites, influencing cellular energy production and biosynthesis. For example, it can modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound can be transported across cell membranes through active or passive mechanisms, and its distribution can influence its biological activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The localization of the compound can also influence its stability and degradation.

Biological Activity

2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one is a compound with significant potential in various biological applications. Its molecular formula is C13H16ClNO2, and it has a molecular weight of 253.72 g/mol. This compound belongs to the indole derivative class, which is known for its diverse biological activities, including interactions with enzymes and receptors that modulate critical cellular processes.

The biological activity of this compound can be attributed to its structural features, particularly the indole nucleus. This structure allows it to interact with multiple biochemical pathways:

- Target Interactions : The compound has been shown to bind to several receptors and enzymes, influencing their activity. This includes interactions with kinases and phosphatases, which are vital for phosphorylation processes in cells.

- Biochemical Pathways : Indole derivatives like this compound are known to affect various pathways such as apoptosis, cell proliferation, and differentiation. These effects are mediated through the modulation of signaling pathways and gene expression.

Cellular Effects

The impact of this compound on cellular functions includes:

- Cell Signaling : The compound can activate or inhibit specific signaling pathways, leading to changes in cell behavior. For instance, it may promote or suppress cell growth depending on the context.

- Gene Expression : It influences the transcription of genes involved in metabolic processes, which can alter cellular energy dynamics and overall metabolism.

Research Findings

Several studies have explored the biological activities associated with this compound:

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). The IC50 values indicate a strong potential for further development as an anticancer therapeutic agent .

- Enzyme Interaction Studies : A study focusing on enzyme inhibition revealed that this compound effectively inhibits alkaline phosphatase, suggesting its role in metabolic regulation and potential applications in drug development for metabolic disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights structurally related indoline- and quinoline-based compounds, primarily from patent literature (2019–2025). Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Observations :

The 6-hydroxymethyl substituent on indoline is shared with compounds in , suggesting a role in hydrogen bonding or solubility enhancement.

Biological Relevance: Quinoline-indoline hybrids in demonstrate kinase inhibition (e.g., EGFR, VEGFR), implying that the target compound’s indoline core may share similar binding interactions .

Synthetic Utility: The target compound’s butanone moiety could serve as a reactive handle for further derivatization (e.g., nucleophilic substitution at the chloro position), unlike the amide or nitrile groups in .

Research Findings and Limitations

- Patent Trends : The 2019–2025 patents emphasize tetrahydrofuran-3-yl-oxy and piperidin-4-ylidene moieties in related compounds for improved bioavailability , which the target compound lacks. This may limit its direct therapeutic use but highlights its utility as a synthetic precursor.

Preparation Methods

Preparation of the Indoline Core with Hydroxymethyl Substitution

The indoline scaffold bearing a hydroxymethyl group at the 6-position is typically synthesized via:

- Reduction of corresponding indole derivatives or oxindoles.

- Functional group transformations such as hydroxymethylation at the 6-position of the aromatic ring, often achieved via electrophilic substitution or directed ortho-lithiation followed by formaldehyde addition.

This step is critical as it sets the stage for subsequent N-alkylation.

N-Alkylation with 2-Chloro-1-butanone

The key step in preparation is the alkylation of the indoline nitrogen with 2-chloro-1-butanone or its equivalent. This reaction typically proceeds under basic or neutral conditions, often using:

- A suitable base (e.g., potassium carbonate, sodium hydride) to deprotonate the indoline nitrogen.

- 2-Chloro-1-butanone as the alkylating agent, which introduces the chloro-substituted butanone side chain.

The reaction conditions are optimized to avoid side reactions such as over-alkylation or elimination.

Purification and Characterization

After synthesis, purification is performed using chromatographic techniques such as silica gel column chromatography to isolate the pure product. Characterization is done by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

- Mass Spectrometry (MS) for molecular weight confirmation.

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

Detailed Research Findings and Data Summary

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Indoline core synthesis | Reduction of indole or oxindole derivatives; hydroxymethylation with formaldehyde | Generates 6-(hydroxymethyl)indoline intermediate | Moderate to high yield depending on method |

| 2. N-Alkylation | 2-Chloro-1-butanone, base (K2CO3 or NaH), solvent (DMF or THF), room temp to reflux | Alkylation of indoline nitrogen with chloro-ketone side chain | Yields typically 60-85%; reaction time 4-12 hours |

| 3. Purification | Silica gel chromatography, recrystallization | Isolates pure 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one | Purity >95% achievable |

Related Synthetic Methodologies for Indoline Derivatives

Research on indole and indoline derivatives indicates several general synthetic routes that inform the preparation of this compound:

- Fischer indole synthesis and its modifications provide access to indole cores, which can be reduced to indolines.

- Functionalization of the aromatic ring via electrophilic substitution or directed lithiation enables introduction of hydroxymethyl groups.

- N-alkylation with halogenated ketones is a common strategy to introduce side chains with reactive groups such as chloro and keto functionalities.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)butan-1-one?

Methodological Answer: A robust synthesis involves reacting indoline derivatives with chlorinated acylating agents. For example, indoline can be treated with 2-chloropropionyl chloride in tetrahydrofuran (THF) under dropwise addition, followed by ice-water quenching and purification via column chromatography (dichloromethane:methanol eluent) . Protecting the hydroxymethyl group during synthesis is critical to avoid side reactions; tert-butyldimethylsilyl (TBS) ethers are commonly used for such protection. Enantioselective synthesis may employ chiral catalysts, as demonstrated in optically active indole derivative syntheses .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR can confirm regiochemistry and hydrogen bonding. For hydroxymethyl protons, deuterated dimethyl sulfoxide (DMSO-d₆) enhances resolution .

- X-ray Diffraction: Single-crystal X-ray analysis using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and stereochemistry. Data validation with CCDC tools (e.g., PLATON) ensures structural accuracy .

Q. How can intermediates in the synthesis of this compound be identified and isolated?

Methodological Answer: Thin-layer chromatography (TLC) with UV visualization or iodine staining monitors reaction progress. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns isolates intermediates. For polar intermediates, gradient elution (water:acetonitrile) improves separation .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer: Discrepancies between experimental NMR and density functional theory (DFT) calculations (e.g., Gaussian, ORCA) often arise from solvent effects or conformational flexibility. Re-optimize computational models using explicit solvent models (e.g., PCM) and compare nuclear Overhauser effect (NOE) data with simulated spectra. Cross-validation with crystallographic data (e.g., bond angles from SHELXL) adds robustness .

Q. What strategies enable enantioselective synthesis of this compound’s stereoisomers?

Methodological Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can induce stereochemistry. Chiral HPLC (Chiralpak® columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) resolves enantiomers. For large-scale resolution, enzymatic kinetic resolution (e.g., lipases) is viable .

Q. How can molecular docking predict the biological activity of this compound?

Methodological Answer: Use Protein Data Bank (PDB) structures (e.g., enzymes like cytochrome P450) and Molecular Operating Environment (MOE) software for docking. Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Thermal Stability: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) measure decomposition temperatures.

- pH Stability: Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC-UV. For hydrolytic stability, use deuterated water (D₂O) in ¹H NMR .

Q. What challenges arise when scaling up synthesis, and how are they addressed?

Methodological Answer: Exothermic reactions (e.g., chlorination) require controlled temperature via jacketed reactors. Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale purification. Process analytical technology (PAT) tools, like inline FTIR, monitor reaction progress in real time .

Q. How can isotopic labeling (e.g., ¹³C, ²H) be incorporated to study metabolic pathways?

Methodological Answer: Use ¹³C-labeled sodium acetate in precursor synthesis or deuterated reducing agents (e.g., NaBD₄) for hydroxymethyl labeling. LC-MS/MS tracks labeled metabolites in biological matrices. Isotope dilution assays quantify metabolic flux .

Q. What techniques identify polymorphic forms of this compound?

Methodological Answer: Screen polymorphs via solvent recrystallization (e.g., ethanol vs. acetone). X-ray powder diffraction (XRPD) and Raman spectroscopy distinguish crystal forms. Stability studies (40°C/75% RH) assess dominant polymorphs under storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.